Gadobenate dimeglumine
Overview
Description
Gadobenate dimeglumine is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI) and magnetic resonance angiography (MRA). This compound enhances the visibility of blood vessels, organs, and other non-bony tissues, making it easier to diagnose certain disorders of the brain, spine, and other areas . It is particularly useful for imaging the liver due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of gadobenate dimeglumine involves the synthesis of gadobenic acid, which is then converted into its dimeglumine salt form. The process typically includes the following steps:
Synthesis of Gadobenic Acid: This involves the reaction of gadolinium chloride with a chelating agent derived from diethylenetriaminepentaacetic acid (DTPA).
Formation of this compound: The gadobenic acid is then reacted with meglumine to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, with stringent quality control measures in place. The use of high-pressure and toxic gases is avoided, and intermediates are purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions: Gadobenate dimeglumine primarily undergoes complexation reactions due to its gadolinium core. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions:
Chelating Agents: Diethylenetriaminepentaacetic acid (DTPA) derivatives are commonly used.
Solvents: Water and other polar solvents are used to facilitate the reactions.
Major Products: The primary product is this compound, with high purity achieved through careful control of reaction conditions and purification steps .
Scientific Research Applications
Gadobenate dimeglumine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a contrast agent in various analytical techniques to enhance the visibility of specific structures.
Biology: Facilitates the study of biological processes by providing clear images of tissues and organs.
Medicine: Widely used in MRI and MRA to diagnose conditions such as atherosclerosis, brain and spine disorders, and liver diseases
Industry: Employed in the development of new imaging techniques and contrast agents.
Mechanism of Action
Gadobenate dimeglumine is a paramagnetic agent that develops a magnetic moment when placed in a magnetic field. This magnetic moment enhances the relaxation rates of water protons in its vicinity, leading to increased signal intensity in MRI images . The compound is specifically taken up by hepatocytes and excreted through the biliary system, making it particularly useful for liver imaging .
Comparison with Similar Compounds
Gadopentetate Dimeglumine: Another gadolinium-based contrast agent with similar applications but different pharmacokinetic properties.
Gadoxetic Acid: Used for liver imaging but has different uptake and excretion pathways.
Gadodiamide: A linear gadolinium-based contrast agent with different stability and relaxivity properties
Uniqueness: Gadobenate dimeglumine is unique due to its weak protein binding, leading to increased relaxivity and enhanced imaging quality. Its specific uptake by hepatocytes and excretion through the biliary system also sets it apart from other gadolinium-based contrast agents .
Properties
IUPAC Name |
2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]-3-phenylmethoxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O11/c26-18(27)10-23(6-7-24(11-19(28)29)12-20(30)31)8-9-25(13-21(32)33)17(22(34)35)15-36-14-16-4-2-1-3-5-16/h1-5,17H,6-15H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIYJWYTUDFZBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)N(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869572 | |
Record name | O-Benzyl-N-{2-[{2-[bis(carboxymethyl)amino]ethyl}(carboxymethyl)amino]ethyl}-N-(carboxymethyl)serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Freely soluble in water, Soluble in methanol; practically insoluble in n-butanol, n-octanol, chloroform | |
Record name | GADOBENATE DIMEGLUMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7546 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.22 g/mL at 20 °C, pH = 6.5-7.5 ; viscosity: 5.3 mPa at 27 °C; density 1.220 mg/L at 20 °C /Multihance Injection/ | |
Record name | GADOBENATE DIMEGLUMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7546 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Hygroscopic powder | |
CAS No. |
113786-33-7, 127000-20-8 | |
Record name | BOPTA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113786-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Benzyl-N-{2-[{2-[bis(carboxymethyl)amino]ethyl}(carboxymethyl)amino]ethyl}-N-(carboxymethyl)serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Carboxy-5-8-11-tris (carboxymethyl)-1-phenyl-2-oxa-5,8,11-triaza-tridecen-13-oic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GADOBENATE DIMEGLUMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7546 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
124 °C | |
Record name | GADOBENATE DIMEGLUMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7546 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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